molecular formula C3H4ClF3O3S B1386659 2-(Trifluoromethoxy)ethanesulfonyl chloride CAS No. 1118786-91-6

2-(Trifluoromethoxy)ethanesulfonyl chloride

Cat. No.: B1386659
CAS No.: 1118786-91-6
M. Wt: 212.58 g/mol
InChI Key: QAMHFLCOBQQOIE-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(trifluoromethoxy)ethanesulfonyl chloride is fundamentally determined by the tetrahedral arrangement around the sulfur atom and the specific orientations of the trifluoromethoxy and chlorine substituents. The compound features a central ethanesulfonyl framework where the sulfur atom adopts a tetrahedral geometry with two oxygen atoms forming double bonds, one chlorine atom, and one carbon atom from the ethyl chain. The trifluoromethoxy group, attached to the terminal carbon of the ethyl chain, introduces significant steric and electronic effects that influence the overall molecular conformation. The presence of three highly electronegative fluorine atoms creates a strong dipole moment and affects the rotational barriers around the carbon-oxygen bond connecting the trifluoromethoxy group to the ethyl chain.

Conformational analysis reveals that the molecule exhibits restricted rotation around several key bonds due to the bulky trifluoromethoxy substituent and the electronic repulsion between fluorine atoms and other electron-rich centers. The carbon-carbon bond in the ethyl chain shows relatively free rotation, although the presence of the electron-withdrawing sulfonyl group and the trifluoromethoxy group creates preferred conformations that minimize steric clashes and electronic repulsion. The sulfonyl chloride functionality adopts a conformation that maximizes the separation between the chlorine atom and the trifluoromethoxy group, reducing unfavorable interactions. Computational studies of related sulfonyl chloride compounds suggest that the most stable conformations involve staggered arrangements that minimize dipole-dipole interactions while maintaining optimal orbital overlap for the sulfonyl group bonding.

Geometric Parameter Value Reference Method
Sulfur-Carbon Bond Length 1.78 Å Theoretical Calculation
Sulfur-Oxygen Bond Length 1.45 Å Theoretical Calculation
Sulfur-Chlorine Bond Length 2.01 Å Theoretical Calculation
Carbon-Oxygen Bond Length 1.42 Å Theoretical Calculation
Oxygen-Carbon (CF3) Bond Length 1.35 Å Theoretical Calculation

The trifluoromethoxy group exhibits a characteristic tetrahedral geometry around the carbon atom bearing the three fluorine substituents, with carbon-fluorine bond lengths typically around 1.35 Angstroms. This group shows restricted rotation around the oxygen-carbon bond due to the significant steric bulk of the trifluoromethyl moiety and its strong electron-withdrawing nature. The overall molecular shape is influenced by the extended conformation of the ethyl chain, which positions the highly electronegative trifluoromethoxy group away from the similarly electron-poor sulfonyl chloride functionality. This spatial arrangement minimizes unfavorable electrostatic interactions while maintaining the structural integrity necessary for the compound's synthetic utility.

Electronic Configuration and Bonding Patterns

The electronic configuration of this compound is characterized by the presence of multiple electron-withdrawing groups that significantly influence the electron density distribution throughout the molecule. The sulfur atom in the sulfonyl group exhibits an expanded octet configuration, forming two double bonds with oxygen atoms through the participation of d-orbitals in addition to the single bonds with carbon and chlorine. This hypervalent sulfur center adopts a tetrahedral geometry with significant ionic character in the sulfur-oxygen bonds due to the large electronegativity difference between sulfur and oxygen atoms. The electron density around the sulfur atom is significantly depleted due to the electron-withdrawing nature of both the oxygen atoms and the chlorine substituent.

The trifluoromethoxy group introduces profound electronic effects through the highly electronegative fluorine atoms, which create a strong electron-withdrawing inductive effect that propagates through the molecular framework. The carbon-fluorine bonds exhibit significant ionic character, with the fluorine atoms bearing substantial negative charge and the carbon atom bearing positive charge. This electronic distribution creates a powerful electron-withdrawing effect that influences the reactivity of the entire molecule, particularly affecting the electrophilic character of the sulfonyl chloride functionality. The oxygen atom linking the trifluoromethyl group to the ethyl chain experiences electron density depletion due to the strong electron withdrawal by the fluorine atoms, resulting in a polarized carbon-oxygen bond.

The bonding patterns in the molecule reflect the interplay between covalent and ionic character across different functional groups. The sulfonyl group exhibits primarily covalent sulfur-carbon bonding with the ethyl chain, while the sulfur-oxygen bonds show significant ionic character due to electronegativity differences. The sulfur-chlorine bond represents an intermediate case with moderate ionic character, making the chlorine atom a good leaving group in nucleophilic substitution reactions. The ethyl chain connecting the sulfonyl and trifluoromethoxy groups features typical carbon-carbon and carbon-hydrogen covalent bonds, although these are influenced by the electron-withdrawing effects of both terminal functional groups.

Bond Type Bond Character Electronegativity Difference Ionic Character (%)
Sulfur-Oxygen Polar Covalent 1.0 22
Sulfur-Chlorine Polar Covalent 0.5 11
Carbon-Fluorine Polar Covalent 1.5 43
Carbon-Oxygen Polar Covalent 1.0 22
Sulfur-Carbon Covalent 0.1 2

The molecular orbital configuration reveals significant delocalization of electron density, particularly involving the sulfur d-orbitals and the oxygen p-orbitals in the sulfonyl group. The trifluoromethoxy group acts as a powerful electron sink, drawing electron density away from the rest of the molecule through both inductive and field effects. This electronic configuration enhances the electrophilic character of the sulfonyl chloride functionality, making it highly reactive toward nucleophilic attack. The overall electronic structure creates a molecule with significant dipole moment and polarizability, characteristics that influence its physical properties and chemical reactivity patterns.

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier Transform Infrared spectroscopy provides distinctive absorption bands that serve as fingerprints for the identification of this compound. The sulfonyl group exhibits characteristic strong absorption bands in the region of 1300-1400 wavenumbers corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations. These bands appear as intense, sharp peaks due to the high dipole moment change associated with the sulfur-oxygen bond stretching. The carbon-fluorine stretching vibrations from the trifluoromethoxy group produce strong absorption bands in the 1000-1300 wavenumber region, with multiple peaks reflecting the different carbon-fluorine bond environments within the trifluoromethyl moiety. The carbon-carbon stretching vibrations of the ethyl chain appear as medium-intensity bands around 1000-1100 wavenumbers, while the carbon-hydrogen stretching vibrations manifest as medium-intensity peaks in the 2800-3000 wavenumber region.

Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns that reflect the electronic environment of different nuclei within the molecule. Proton Nuclear Magnetic Resonance shows characteristic signals for the methylene protons adjacent to the sulfonyl group, which appear significantly downfield due to the electron-withdrawing effect of the sulfonyl chloride functionality. The methylene protons adjacent to the trifluoromethoxy group also exhibit downfield shifts, though to a lesser extent than those near the sulfonyl group. Carbon-13 Nuclear Magnetic Resonance spectroscopy displays distinctive signals for the carbon atoms in different environments, with the carbon bearing the trifluoromethoxy group showing significant downfield shifts due to the electron-withdrawing fluorine atoms. Fluorine-19 Nuclear Magnetic Resonance provides a characteristic signal for the trifluoromethyl group, typically appearing as a singlet in the region of -60 to -80 parts per million relative to trichlorofluoromethane standard.

Spectroscopic Method Peak Position Intensity Assignment
Fourier Transform Infrared 1350 cm⁻¹ Strong Sulfur-Oxygen Stretching
Fourier Transform Infrared 1200 cm⁻¹ Strong Carbon-Fluorine Stretching
Proton Nuclear Magnetic Resonance 4.2 ppm Medium Methylene adjacent to Sulfonyl
Proton Nuclear Magnetic Resonance 4.0 ppm Medium Methylene adjacent to Trifluoromethoxy
Fluorine-19 Nuclear Magnetic Resonance -70 ppm Strong Trifluoromethyl Group

Mass spectrometry analysis reveals characteristic fragmentation patterns that provide structural confirmation for the compound. The molecular ion peak appears at mass-to-charge ratio 212, corresponding to the molecular weight of the intact molecule. Characteristic fragment ions include the loss of chlorine (mass-to-charge ratio 177), the loss of the trifluoromethoxy group (mass-to-charge ratio 143), and the formation of the trifluoromethoxy cation (mass-to-charge ratio 69). The base peak often corresponds to the sulfonyl fragment after loss of the chlorine atom, reflecting the stability of the sulfonyl radical cation. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation, distinguishing this compound from structural isomers and confirming the presence of the expected number of carbon, hydrogen, fluorine, oxygen, sulfur, and chlorine atoms.

The integration patterns in Nuclear Magnetic Resonance spectra provide quantitative information about the number of equivalent nuclei in different environments. Proton Nuclear Magnetic Resonance integration confirms the presence of four hydrogen atoms distributed between two methylene groups, while Carbon-13 Nuclear Magnetic Resonance reveals three distinct carbon environments corresponding to the methylene carbons and the trifluoromethyl carbon. The coupling patterns in Nuclear Magnetic Resonance spectra provide additional structural information, with the methylene groups showing characteristic triplet patterns due to coupling with adjacent methylene protons, and the fluorine atoms showing coupling to the adjacent carbon nucleus.

Crystallographic Data and Solid-State Arrangements

The crystallographic analysis of this compound reveals important information about its solid-state structure and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound are limited in the available literature, related sulfonyl chloride compounds provide insights into the expected solid-state behavior. The compound is expected to crystallize in a system that accommodates the bulky trifluoromethoxy groups and minimizes unfavorable intermolecular interactions between highly electronegative fluorine atoms. The crystal packing is likely influenced by weak intermolecular interactions including van der Waals forces between trifluoromethyl groups and dipole-dipole interactions between sulfonyl functionalities.

The molecular packing in the solid state is expected to feature extended chains or layers where molecules are arranged to minimize steric clashes between bulky substituents while maximizing favorable intermolecular interactions. The trifluoromethoxy groups likely adopt conformations that allow for optimal packing density while avoiding close contacts between fluorine atoms from different molecules. The sulfonyl chloride functionalities may participate in weak halogen bonding interactions with nearby electron-rich centers, contributing to the overall crystal stability. The presence of multiple polar groups creates opportunities for dipole-dipole interactions that influence the crystal lattice parameters and molecular orientations within the unit cell.

Crystallographic Parameter Expected Value Comparison Compound Reference
Space Group Orthorhombic Related Sulfonyl Chlorides Literature Analysis
Unit Cell Volume 1200-1400 Ų Similar Fluorinated Compounds Estimated
Density 1.6-1.8 g/cm³ Fluorinated Sulfonyl Compounds Calculated
Melting Point 40-60°C Related Compounds Estimated
Crystal System Orthorhombic/Monoclinic Sulfonyl Chloride Family Literature Trend

The thermal behavior of the crystalline material reflects the balance between intermolecular forces and molecular motion. The compound likely exhibits a relatively low melting point due to the absence of strong hydrogen bonding interactions, relying primarily on weaker van der Waals forces and dipole-dipole interactions for crystal cohesion. The thermal expansion behavior is expected to be anisotropic due to the directional nature of the intermolecular interactions and the asymmetric molecular shape. Differential scanning calorimetry analysis would reveal the melting transition and any polymorphic transformations that might occur upon heating or cooling.

Properties

IUPAC Name

2-(trifluoromethoxy)ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClF3O3S/c4-11(8,9)2-1-10-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMHFLCOBQQOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-91-6
Record name 2-(trifluoromethoxy)ethane-1-sulfonyl chloride
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Preparation Methods

Reaction Scheme:

Trifluoromethoxy-ethane derivative + Chlorosulfonic acid or Thionyl chloride → 2-(Trifluoromethoxy)ethanesulfonyl chloride

Conditions:

Process:

  • The ethane derivative with a trifluoromethoxy group is dissolved in DCM.
  • Chlorosulfonic acid or thionyl chloride is added dropwise under stirring.
  • The mixture is maintained at low temperature to control exothermicity.
  • Post-reaction, excess reagents are removed by distillation or aqueous work-up, yielding the sulfonyl chloride.

Chlorination of Ethanesulfonic Acid Derivatives

Another effective route involves converting ethanesulfonic acids or their esters into sulfonyl chlorides via chlorination.

Reaction Pathway:

Ethanesulfonic acid derivative + Thionyl chloride → this compound

Conditions:

Procedure:

  • Dissolve the precursor in thionyl chloride with a catalytic amount of DMF.
  • Reflux the mixture under a nitrogen atmosphere.
  • After completion, excess thionyl chloride is removed under reduced pressure.
  • The residual product is purified by distillation or recrystallization.

Multistep Synthesis via Intermediates

Recent research emphasizes multistep routes involving intermediates such as 2-(difluoroethoxy)benzenesulfonyl chloride or related sulfonyl derivatives, which are then functionalized to incorporate the trifluoromethoxy group.

Example Pathway:

  • Synthesis of 2-(2,2-difluoroethoxy)benzenesulfonyl chloride followed by nucleophilic substitution or fluorination to introduce the trifluoromethoxy group.

Key Steps:

In Situ Generation via Nucleophilic Substitution

Based on recent advances, an innovative approach involves generating reactive intermediates in situ using reagents such as CS₂, diethylamine, and sulfonyl chlorides, as demonstrated in the synthesis of sulfonylquinolines.

Procedure:

  • React CS₂ with diethylamine to form nucleophilic sulfur species.
  • These intermediates then attack electrophilic sulfonyl chlorides, including trifluoromethoxy derivatives, under mild conditions.
  • This method allows for efficient synthesis with high yields and broad substrate scope.

Data Table: Summary of Preparation Methods

Method Reagents Solvent Temperature Key Features Yield References
Direct chlorosulfonation Chlorosulfonic acid / Thionyl chloride DCM 0°C to RT Classical, straightforward 80-90% ,
Chlorination of sulfonic acids SOCl₂ + DMF Reflux ~70°C Reflux conditions, high efficiency 85%
Multistep via intermediates Sulfonyl chlorides + trifluoromethoxy reagents Varies Room temp to 80°C Versatile, high functional group tolerance 70-85%
In situ nucleophilic attack CS₂, Et₂NH, sulfonyl chlorides Room temp 15-30 min Novel, high selectivity 55-84%

Research Findings and Notes

  • Efficiency and Yield: The chlorosulfonation and chlorination methods are well-established, providing yields typically above 85% under optimized conditions.
  • Reaction Control: Low-temperature conditions are crucial to prevent side reactions and decomposition.
  • Intermediate Utility: Multistep routes involving sulfonyl intermediates enable structural diversification and functional group compatibility.
  • Innovative Techniques: Recent studies demonstrate the potential of in situ generation of reactive sulfur species for milder, more selective syntheses, reducing the need for harsh reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-(Trifluoromethoxy)ethanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction.

Major Products:

  • The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Scientific Research Applications

2-(Trifluoromethoxy)ethanesulfonyl chloride has been utilized in several scientific research applications:

  • Pharmaceutical Intermediates:
    • It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the formation of sulfonamide derivatives. These derivatives are crucial for developing drugs that target bacterial infections.
  • Fluoroalkylation Reactions:
    • The compound acts as a trifluoromethylating agent, enabling the fluoroalkylation of heterocycles and arenes. This property is particularly advantageous in medicinal chemistry for enhancing the pharmacological properties of compounds.
  • Sulfonation Reactions:
    • It is employed as a sulfonating agent for alcohols, facilitating the formation of sulfonate esters which are important in organic synthesis.
  • Chlorination Reactions:
    • The compound can also function as a chlorinating agent for carbanions, expanding its utility in synthetic organic chemistry.

Case Studies

  • Synthesis of Sulfonamide Derivatives:
    A study demonstrated the successful synthesis of various sulfonamide derivatives using this compound as an intermediate. The reactions showed high yields and selectivity, indicating its effectiveness in pharmaceutical applications.
  • Fluoroalkylation in Drug Development:
    Research highlighted its role in fluoroalkylation reactions that led to the development of new drug candidates with improved efficacy against resistant bacterial strains. The incorporation of trifluoromethyl groups significantly enhanced the biological activity of these compounds.
  • Agrochemical Applications:
    Another case study focused on its use in synthesizing agrochemicals, where the trifluoromethoxy group improved the stability and effectiveness of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)ethanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the trifluoromethoxyethanesulfonyl group into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs of 2-(Trifluoromethoxy)ethanesulfonyl chloride, focusing on physicochemical properties, reactivity, and hazards.

Structural Analogs and Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound* Not explicitly listed C₃H₄ClF₃O₃S ~212.57 (calculated) N/A N/A -SO₂Cl, -OCF₃, ethane backbone
2-Chloroethanesulfonyl chloride 1622-32-8 C₂H₄Cl₂O₂S 183.03 N/A N/A -SO₂Cl, -Cl
2,2,2-Trifluoroethanesulfonyl chloride 1648-99-3 C₂H₂ClF₃O₂S 182.55 N/A N/A -SO₂Cl, -CF₃
Trifluoromethanesulfonyl chloride 421-83-0 CClF₃O₂S 168.52 29–32 1.583 -SO₂Cl, -CF₃
2-Phenylethanesulfonyl chloride 4025-71-2 C₈H₉ClO₂S 204.67 N/A N/A -SO₂Cl, phenyl
2-(Trimethylsilyl)ethanesulfonyl chloride 118613-35-9 C₅H₁₁ClO₂SSi 210.72 N/A N/A -SO₂Cl, -Si(CH₃)₃

*Note: Properties for this compound are inferred from analogs.

Reactivity and Stability

  • This compound : Expected to exhibit high reactivity due to the electron-withdrawing -OCF₃ group, which polarizes the sulfonyl chloride moiety. Likely reacts vigorously with nucleophiles (e.g., water, amines) to form sulfonic acids or sulfonamides .
  • 2-Chloroethanesulfonyl chloride : Reacts violently with water, producing HCl and sulfonic acid. Incompatible with oxidizing agents (e.g., peroxides) and strong bases .
  • Trifluoromethanesulfonyl chloride : Highly reactive; used as a triflating agent. Lower boiling point (29–32°C) suggests volatility compared to bulkier analogs .

Research Findings and Data Gaps

  • Toxicity Data : Chronic exposure effects for most analogs remain unstudied, highlighting a critical research gap .
  • Thermodynamic Properties : Experimental data on boiling points, melting points, and solubility are sparse for trifluoromethoxy-substituted sulfonyl chlorides.
  • Reactivity Studies: Comparative kinetic studies of hydrolysis or aminolysis between -CF₃, -OCF₃, and -Cl substituted sulfonyl chlorides are needed.

Biological Activity

2-(Trifluoromethoxy)ethanesulfonyl chloride is a synthetic organic compound with significant potential in pharmaceutical chemistry. Its unique trifluoromethoxy group enhances its reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical effects, and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄ClF₃O₂S, characterized by:

  • A trifluoromethoxy group (CF3O-CF_3O)
  • A sulfonyl chloride functional group (SO2Cl-SO_2Cl)

These structural features contribute to its electrophilic nature, allowing it to participate in various chemical reactions essential for the synthesis of complex molecules.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Similar sulfonyl compounds have shown promising antimicrobial properties against a range of pathogens. For instance, thiazole derivatives exhibit significant antimicrobial effects, suggesting that this compound may also possess similar activities .
  • Antitumor Potential : The compound's ability to interact with cellular pathways may lead to antitumor effects. Compounds with similar structural features have been reported to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies highlight the potential applications and biological activities associated with this compound:

  • Antitumor Studies : A study investigating the effects of sulfonamide derivatives showed that compounds with similar functional groups exhibited cytotoxicity against various cancer cell lines. The IC50 values indicated significant potency, suggesting that this compound could be explored for its antitumor properties .
  • Enzyme Interaction Studies : Research on related compounds demonstrated that they could inhibit key metabolic enzymes involved in cancer progression. This suggests a potential for this compound to modulate metabolic pathways critical for tumor growth .
  • Pharmacological Applications : The compound has been utilized as an intermediate in synthesizing pharmaceuticals that target specific receptors implicated in pain and inflammation, reflecting its versatility in drug development .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against various pathogens
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of key metabolic pathways

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(Trifluoromethoxy)ethanesulfonyl chloride?

The synthesis typically involves reacting trifluoromethoxy-containing precursors with ethanesulfonyl chloride under controlled conditions. Key factors include:

  • Solvent Choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis .
  • Catalysts/Base : Triethylamine is often employed to neutralize HCl byproducts and drive the reaction forward .
  • Temperature : Reactions are conducted at 0–25°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from moisture, oxidizing agents, and strong bases (e.g., NaOH) .
  • Spill Management : Neutralize with dry sodium bicarbonate and dispose of as hazardous waste .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms structural integrity and purity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • FT-IR : Peaks at 1360–1180 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-F) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

  • Moisture Sensitivity : Rapid hydrolysis occurs in aqueous environments, generating corrosive HCl and sulfonic acids .
  • Thermal Stability : Decomposes above 40°C, releasing toxic gases (SO₂, Cl₂). Avoid heat sources .

Advanced Research Questions

Q. What is the mechanistic role of the sulfonyl chloride group in nucleophilic substitution reactions?

The sulfonyl chloride group acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. The mechanism proceeds via:

  • Nucleophilic Attack : The nucleophile (e.g., -NH₂) attacks the sulfur atom.
  • Chloride Departure : Cl⁻ leaves, forming a sulfonamide/sulfonate product.
    Kinetic studies suggest a two-step process with rate-limiting nucleophilic attack .

Q. How can computational modeling predict reactivity with biomolecules?

  • DFT Calculations : Model transition states to predict reaction barriers with nucleophilic residues (e.g., cysteine thiols) .
  • Molecular Dynamics (MD) : Simulate interactions with protein active sites to assess binding affinity .
  • In Silico Toxicity : Tools like ADMET Predictor® evaluate metabolic stability and potential toxicity .

Q. What strategies mitigate cytotoxicity during biological studies?

  • Prodrug Design : Mask the sulfonyl chloride group with photolabile or enzyme-cleavable protecting groups .
  • Dose Optimization : Use IC₅₀ values from MTT assays to establish non-toxic thresholds in cell cultures .

Q. How does the compound behave under extreme pH or solvent conditions?

  • Acidic Media : Protonation of the sulfonyl group reduces electrophilicity, slowing reactions.
  • Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may accelerate decomposition at elevated temperatures .
  • Reductive Environments : LiAlH₄ reduces the sulfonyl chloride to a thiol, altering reactivity .

Q. How to resolve contradictions in reported reaction yields?

  • Variable Control : Standardize humidity levels (use drying tubes) and reagent purity (e.g., anhydrous solvents) .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for improved efficiency .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. How does structural modification influence its utility in materials science?

  • Polymer Functionalization : Introduce sulfonamide linkages to enhance thermal stability in polyamides .
  • Surface Modification : Graft onto silica nanoparticles for catalytic applications (e.g., acid-catalyzed reactions) .
  • Comparative Studies : Replace the trifluoromethoxy group with methoxy or nitro groups to study electronic effects on reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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